![molecular formula C14H9F5S B14501067 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene CAS No. 65015-48-7](/img/structure/B14501067.png)
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a sulfanyl group linked to a 2-methylphenylmethyl moiety
Méthodes De Préparation
The synthesis of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction.
Procedure: The pentafluorobenzene is reacted with 2-methylbenzyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromatic substitution reactions.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it an electron-deficient system, facilitating electrophilic aromatic substitution reactions.
Nucleophilic Attack: The sulfanyl group can act as a nucleophile, participating in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene can be compared with other similar compounds such as:
Pentafluorobenzene: Lacks the sulfanyl group and 2-methylphenylmethyl moiety, making it less versatile in chemical reactions.
2,3,4,5,6-Pentafluorotoluene: Contains a methyl group instead of the sulfanyl group, resulting in different reactivity and applications.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Has a trifluoromethyl group instead of the sulfanyl group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the sulfanyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65015-48-7 |
|---|---|
Formule moléculaire |
C14H9F5S |
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(2-methylphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C14H9F5S/c1-7-4-2-3-5-8(7)6-20-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,6H2,1H3 |
Clé InChI |
PAXGVYVKWAMASA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



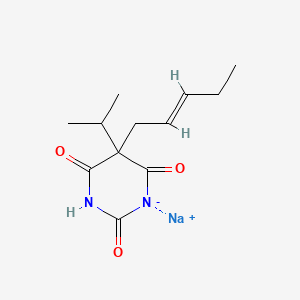

![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
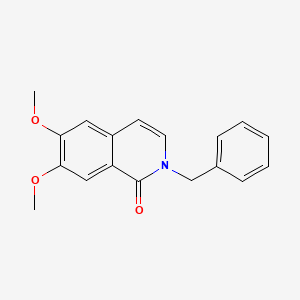
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
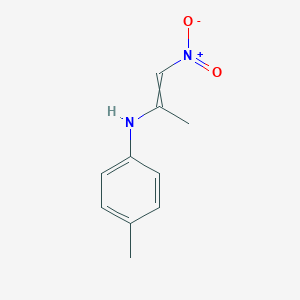
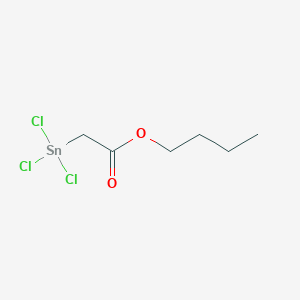
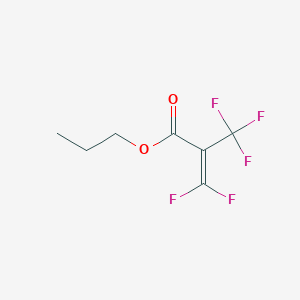

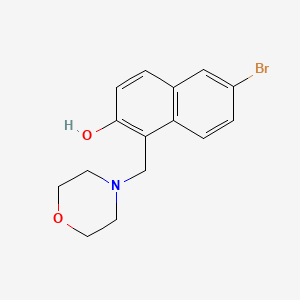
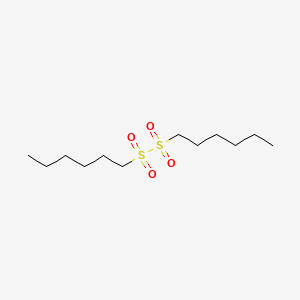
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
